molecular formula C12H15BrN6O2 B283435 N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine

N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine

Cat. No. B283435
M. Wt: 355.19 g/mol
InChI Key: LTXYCRANLPYGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based derivative that has been synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. It has also been found to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of key enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase B. It has also been found to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis and cell death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine. One of the most significant areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to new insights into the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with sodium azide in the presence of copper(I) iodide to yield the corresponding tetrazole intermediate. This intermediate is then reacted with 1,5-diaminopentane to give the final product.

Scientific Research Applications

N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been found to have potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C12H15BrN6O2

Molecular Weight

355.19 g/mol

IUPAC Name

1-N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C12H15BrN6O2/c1-3-4-21-11-9(13)5-8(6-10(11)20-2)7-15-19-12(14)16-17-18-19/h3,5-6,15H,1,4,7H2,2H3,(H2,14,16,18)

InChI Key

LTXYCRANLPYGGQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C

Origin of Product

United States

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